molecular formula C4H4N2O4 B566349 Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate CAS No. 104151-89-5

Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate

Cat. No.: B566349
CAS No.: 104151-89-5
M. Wt: 144.086
InChI Key: HLTFDRBDQWPRJX-UHFFFAOYSA-N
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Description

Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate is a chemical compound with the molecular formula C6H6N2O4 It is known for its unique structure, which includes an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing a nitrile group and a hydroxylamine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1,2,5-oxadiazole-3-carbaldehyde 5-oxide
  • 2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile
  • 3-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)prop-2-enoic acid

Uniqueness

Methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate is unique due to its specific structure and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

104151-89-5

Molecular Formula

C4H4N2O4

Molecular Weight

144.086

IUPAC Name

methyl 5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylate

InChI

InChI=1S/C4H4N2O4/c1-9-4(7)3-2-6(8)10-5-3/h2H,1H3

InChI Key

HLTFDRBDQWPRJX-UHFFFAOYSA-N

SMILES

COC(=O)C1=NO[N+](=C1)[O-]

Synonyms

1,2,5-Oxadiazole-3-carboxylicacid,methylester,5-oxide(9CI)

Origin of Product

United States

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